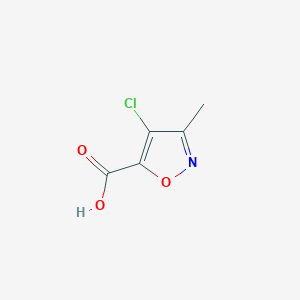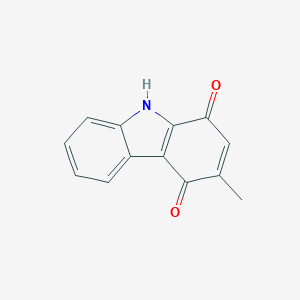
Murrayaquinone A
Descripción general
Descripción
Murrayaquinone A is a naturally occurring carbazoloquinone alkaloid . It is a carbazole alkaloid from Murraya (Rutaceae) .
Synthesis Analysis
The formal total synthesis of Murrayaquinone A was completed by the construction of 4-oxygenated 3-methylcarbazoles based on a new type of electrocyclic reaction through 2-alkenyl-3-allenylindole intermediates derived from the 2-alkenyl-3-propargylindoles, starting from 2-chloroindole-3-carbaldehyde .Molecular Structure Analysis
Murrayaquinone A has a molecular formula of C13H9NO2. Its average mass is 211.216 Da and its monoisotopic mass is 211.063324 Da . The UV spectrum of Murrayaquinone A in methanol shows peaks at 220, 258, and 380 nm .Chemical Reactions Analysis
The synthesis of Murrayaquinone A involves several chemical reactions. These include an initial annulation of the N-benzyl enamine with 2-methyl-5-bromobenzoquinone, Shapiro deoxygenation–olefination followed by heating with DDQ .Physical And Chemical Properties Analysis
Murrayaquinone A has a density of 1.4±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a flash point of 222.9±35.1 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Structural Assignment : Murrayaquinone and its analogues are useful for structural assignment of certain methylcarbazolequinones (Yogo, Ito, & Furukawa, 1991).
Cardiac Applications : It induces a potent triphasic inotropic response in guinea-pig papillary muscle, influencing the slow inward calcium current across the cardiac cell membrane (Itoigawa, Takeya, & Furukawa, 1990); (Takeya, Itoigawa, & Furukawa, 1989).
Anticancer Properties : Derivatives of Murrayaquinone A exhibit high cytotoxicity and induce apoptosis, which supports its potential in cancer treatment (Çağatay, Akyildiz, Ergun, & Kayali, 2021); (Itoigawa et al., 2000); (Suematsu et al., 2019).
Antibacterial Activity : It shows antibacterial activities against Escherichia coli and Staphylococcus aureus (Chakraborty, Chakraborty, & Saha, 2014).
Synthesis and Chemical Studies : Extensive studies have been conducted on the synthesis of Murrayaquinone A and its derivatives, revealing methods and pathways for its production and modification (McDonald, Miller, Kim, & Velu, 2018); (Murphy & Bertrand, 1998); (Zhang, Xu, Liu, & Song, 2019).
Clinical Potential : Carbazoloquinone alkaloids like Murrayaquinone A have potential as anti-malaria, anti-cancer, and neuronal protection agents (Norman, Norcott, & McErlean, 2016).
Propiedades
IUPAC Name |
3-methyl-9H-carbazole-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTABSPWPMYLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142945 | |
| Record name | Murrayaquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Murrayaquinone A | |
CAS RN |
100108-66-5 | |
| Record name | Murrayaquinone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murrayaquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



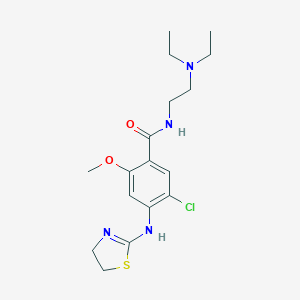


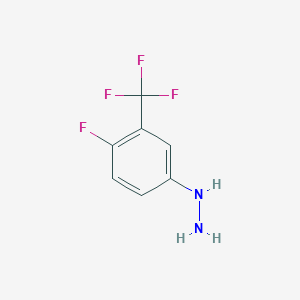
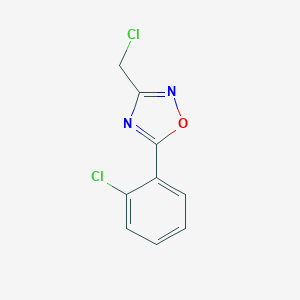
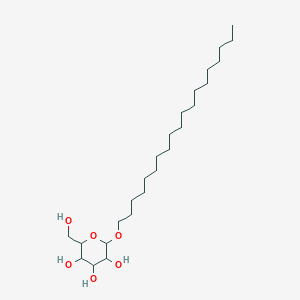
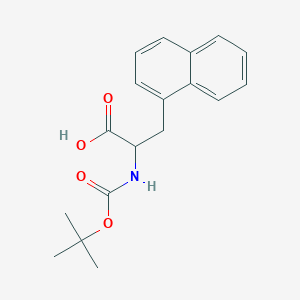
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
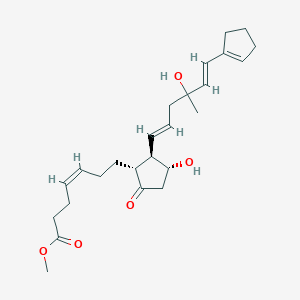
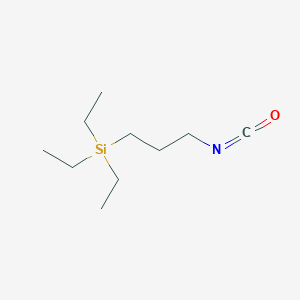
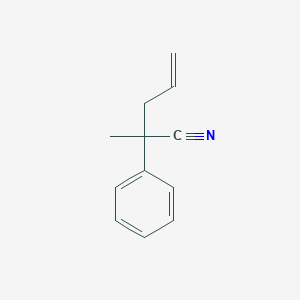
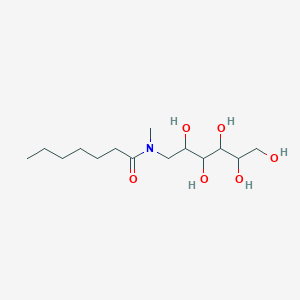
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
